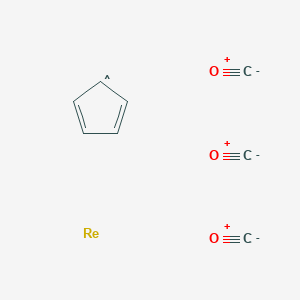
Dimanganese heptaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimanganese heptaoxide, also known as dimanganese trioxide or manganese (III, IV) oxide, is a chemical compound with the formula Mn_2O_7. It is a dark brown solid that is soluble in water and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of Dimanganese heptaoxide heptaoxide involves the transfer of oxygen atoms to other molecules, resulting in the oxidation of those molecules. The compound acts as a strong oxidizing agent due to its high oxidation state of manganese.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dimanganese heptaoxide heptaoxide on living organisms. However, studies have shown that exposure to high levels of manganese compounds can lead to neurological symptoms, including tremors, impaired motor skills, and cognitive deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimanganese heptaoxide heptaoxide in lab experiments is its high reactivity, making it useful in a wide range of reactions. However, its toxicity and the potential for explosive reactions limit its use in certain experiments. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Direcciones Futuras
For research on Dimanganese heptaoxide heptaoxide include investigating its potential as a catalyst in organic synthesis and its use in energy storage devices. Additionally, further studies on its toxicity and potential health effects are needed to ensure safe handling and use in research and industrial applications.
Conclusion
In conclusion, Dimanganese heptaoxide heptaoxide is a widely used compound in scientific research due to its high reactivity and strong oxidizing properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Métodos De Síntesis
The synthesis method of Dimanganese heptaoxide heptaoxide involves the reaction of potassium permanganate (KMnO_4) with manganese dioxide (MnO_2) in concentrated sulfuric acid (H_2SO_4). The reaction produces Mn_2O_7 and potassium sulfate (K_2SO_4) as by-products. The reaction is exothermic and must be carried out in a fume hood due to the release of toxic gases.
Aplicaciones Científicas De Investigación
Dimanganese heptaoxide is used in various scientific research applications, including catalysis, oxidation reactions, and as an oxidizing agent. It is also used in the synthesis of other manganese compounds and in the production of batteries and ceramics.
Propiedades
Número CAS |
12057-92-0 |
|---|---|
Nombre del producto |
Dimanganese heptaoxide |
Fórmula molecular |
Mn2O7 Mn2O7-14 |
Peso molecular |
221.87 g/mol |
Nombre IUPAC |
manganese;oxygen(2-) |
InChI |
InChI=1S/2Mn.7O/q;;7*-2 |
Clave InChI |
ZEFXULJEOUCCOQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
Otros números CAS |
12057-92-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
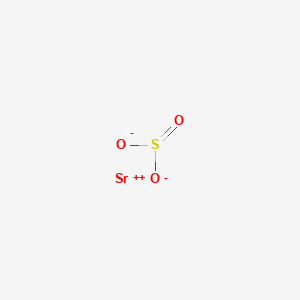
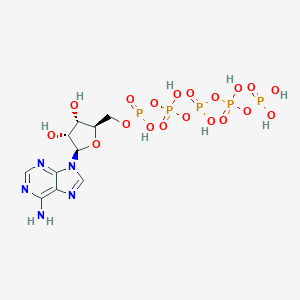
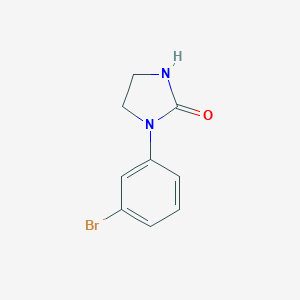
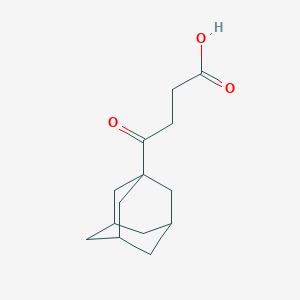
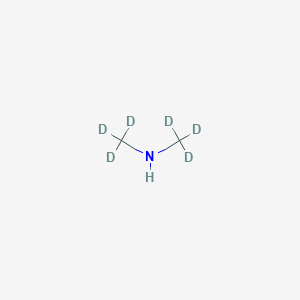
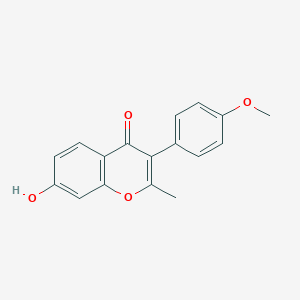
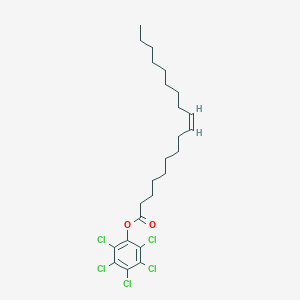
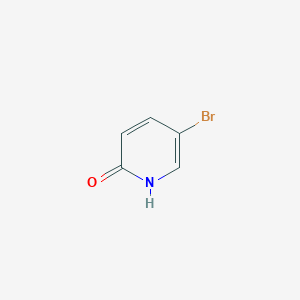
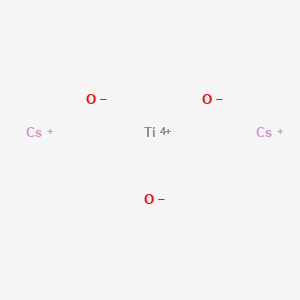
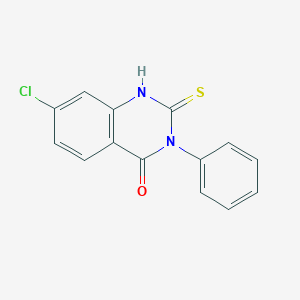
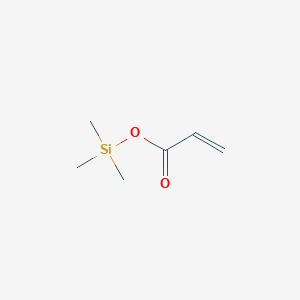
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
